REACTION_CXSMILES
|
[CH:1]1[C:6]2[CH2:7][CH2:8][CH2:9][CH2:10][CH:11](O)[C:5]=2[CH:4]=[CH:3][CH:2]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[CH:4]1[C:5]2[CH:11]=[CH:10][CH2:9][CH2:8][CH2:7][C:6]=2[CH:1]=[CH:2][CH:3]=1
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=C1CCCCC2O
|
Name
|
|
Quantity
|
19 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
WASH
|
Details
|
The organic layers was washed with saturated sodium bicarbonate solution, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=C1C=CCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |